Undeca-4,7-diyn-6-OL
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Overview
Description
Undeca-4,7-diyn-6-OL is an organic compound characterized by the presence of two triple bonds (diyn) and a hydroxyl group (OL) on an eleven-carbon chain. This compound is part of the enynol family, which includes molecules with both alkene and alkyne functionalities. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Undeca-4,7-diyn-6-OL typically involves the coupling of smaller alkyne units. One common method is the Sonogashira coupling reaction, which uses palladium catalysts to couple terminal alkynes with halides. The reaction conditions often include a base such as triethylamine and a copper(I) iodide co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Undeca-4,7-diyn-6-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Undeca-4,7-diyn-6-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Undeca-4,7-diyn-6-OL involves its interaction with various molecular targets. The presence of triple bonds allows it to participate in cycloaddition reactions, forming cyclic compounds. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Undeca-4,7-dienoic acid: Similar in structure but contains double bonds instead of triple bonds.
Undeca-4,7-dien-6-OL: Contains double bonds and a hydroxyl group.
Undeca-4,7-diyn-1-OL: Similar structure but with the hydroxyl group at a different position.
Uniqueness
Undeca-4,7-diyn-6-OL is unique due to the specific positioning of its triple bonds and hydroxyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
142429-45-6 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
undeca-4,7-diyn-6-ol |
InChI |
InChI=1S/C11H16O/c1-3-5-7-9-11(12)10-8-6-4-2/h11-12H,3-6H2,1-2H3 |
InChI Key |
ANQPLDHZQVCDOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC(C#CCCC)O |
Origin of Product |
United States |
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